molecular formula C20H26F2N2O4 B2471165 4-(1-{2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl}piperidin-4-yl)-3,3-dimethylazetidin-2-one CAS No. 2188198-79-8

4-(1-{2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl}piperidin-4-yl)-3,3-dimethylazetidin-2-one

Cat. No.: B2471165
CAS No.: 2188198-79-8
M. Wt: 396.435
InChI Key: YKNYOXPSKZUWGR-UHFFFAOYSA-N
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Description

4-(1-{2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl}piperidin-4-yl)-3,3-dimethylazetidin-2-one is a complex organic compound that features a piperidine ring, a difluoromethoxy group, and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl}piperidin-4-yl)-3,3-dimethylazetidin-2-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the difluoromethoxy and methoxy groups. Common synthetic methods include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethylating agents under controlled conditions.

    Formation of the Azetidinone Moiety: This can be synthesized through cyclization reactions involving β-lactam precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-(1-{2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl}piperidin-4-yl)-3,3-dimethylazetidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-{2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl}piperidin-4-yl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine and other piperidine-based molecules share structural similarities and exhibit various biological activities.

    Azetidinone Derivatives: β-lactam antibiotics, which contain the azetidinone ring, are well-known for their antibacterial properties.

Uniqueness

4-(1-{2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl}piperidin-4-yl)-3,3-dimethylazetidin-2-one is unique due to the combination of its structural features, including the difluoromethoxy and methoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[1-[2-[3-(difluoromethoxy)-4-methoxyphenyl]acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F2N2O4/c1-20(2)17(23-18(20)26)13-6-8-24(9-7-13)16(25)11-12-4-5-14(27-3)15(10-12)28-19(21)22/h4-5,10,13,17,19H,6-9,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNYOXPSKZUWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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